Potassium (2-cyanophenyl)trifluoroborate
Overview
Description
Potassium (2-cyanophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion with the general formula C7H4BF3KN. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2-cyanophenyl)trifluoroborate can be synthesized through the reaction of 2-cyanophenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:
- Dissolving 2-cyanophenylboronic acid in a suitable solvent such as tetrahydrofuran (THF).
- Adding potassium bifluoride to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolating the product by filtration and washing with cold water.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
- Using large reactors to mix 2-cyanophenylboronic acid and potassium bifluoride.
- Controlling the reaction temperature and stirring speed to ensure complete conversion.
- Employing filtration and drying techniques to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (2-cyanophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water.
Nucleophilic Substitution: Requires a suitable nucleophile and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Nucleophilic Substitution: Results in the formation of substituted phenyl derivatives.
Scientific Research Applications
Potassium (2-cyanophenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of intermediates for drug molecules.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for the creation of advanced materials.
Mechanism of Action
The mechanism by which potassium (2-cyanophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in cross-coupling reactions. The compound undergoes hydrolysis to form the corresponding boronic acid, which then participates in the catalytic cycle of the Suzuki-Miyaura reaction. The key steps include:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
Potassium (2-cyanophenyl)trifluoroborate can be compared with other organotrifluoroborates such as:
- Potassium (cyanomethyl)trifluoroborate
- Potassium (iodomethyl)trifluoroborate
- Potassium (bromomethyl)trifluoroborate
Uniqueness
- Stability : this compound is more stable under air and moisture compared to boronic acids.
- Reactivity : It offers high reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
- Versatility : Its ability to participate in various types of reactions, including substitution and coupling, highlights its versatility.
By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in their scientific endeavors.
Properties
IUPAC Name |
potassium;(2-cyanophenyl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF3N.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGENEVUNRFCCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C#N)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672298 | |
Record name | Potassium (2-cyanophenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929038-12-0 | |
Record name | Borate(1-), (2-cyanophenyl)trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929038-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium (2-cyanophenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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